ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate
Description
Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl group at the 5-position and an acetamido linkage to a 1,4-benzothiazin-3-one moiety. The benzothiazinone component is a known pharmacophore in medicinal chemistry, often associated with antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-11-9-12(19(24)25-4-2)18(26-11)21-16(22)10-15-17(23)20-13-7-5-6-8-14(13)27-15/h5-9,15H,3-4,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECSUGCYKOEZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzothiazinone moiety through a series of condensation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazinone moiety can be reduced to form dihydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzothiazinone moiety can produce dihydro derivatives.
Scientific Research Applications
Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s structural analogues differ primarily in substituent patterns on the thiophene and benzothiazinone rings, which influence physicochemical properties and bioactivity. Key analogues include:
Table 1: Structural Comparison of Key Analogues
Impact of Substituents on Physicochemical Properties
- Ethyl vs. Methyl Groups : The 5-ethyl substituent on the thiophene ring in the target compound may confer greater metabolic stability compared to methyl-substituted analogues (e.g., ), as alkyl chains often slow oxidative degradation.
- Benzothiazinone Modifications: Derivatives with sulfonamide or pyridine substituents on the benzothiazinone ring (e.g., ) show marked antimicrobial activity, suggesting that electron-withdrawing groups enhance bioactivity.
Biological Activity
Ethyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 378.46 g/mol. It features a thiophene ring substituted with an ethyl group and a benzothiazine moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit various enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Antioxidant Activity : The presence of the benzothiazine structure is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds through in vitro assays:
- Cell Proliferation Inhibition : Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer), showing IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Antimicrobial Activity
Research has identified that derivatives exhibit significant antimicrobial activity:
- Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 12 mm to 25 mm depending on concentration.
Antioxidant Activity
The antioxidant capacity has been evaluated using DPPH radical scavenging assays:
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a structurally similar compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, ethyl derivatives were tested against MRSA strains, showing promising results that suggest further exploration for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
